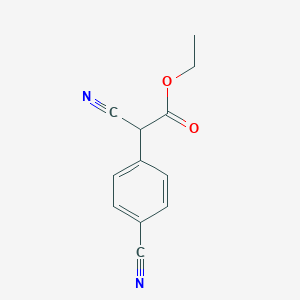

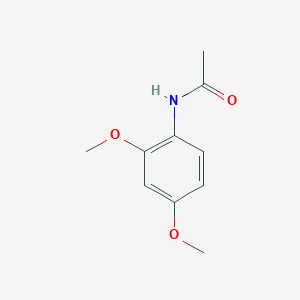

Ethyl 2-cyano-2-(4-cyanophenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement provides a pathway for synthesizing hydroxamic acids and ureas from carboxylic acids, demonstrating the compound's utility in complex organic syntheses. This method achieves good yields without racemization under mild conditions and is compatible with common protecting groups. The process is environmentally friendly and cost-effective due to the recyclability of byproducts (Thalluri et al., 2014).

Molecular Structure Analysis

The crystal and molecular structure of ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate has been determined, providing insights into its stereochemistry and the effects of steric and electronic factors on bond parameters and special spectroscopy information. Such studies are pivotal for understanding the reactivity and interaction capabilities of this compound (Jia Zhi, 1996).

Chemical Reactions and Properties

Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate demonstrates unique reactivity patterns, with its structure promoting the formation of layers in crystals without significant intermolecular interactions. This feature underscores the importance of molecular architecture in dictating the compound's behavior in solid-state and potentially in reaction environments (Boukhedena et al., 2018).

Physical Properties Analysis

Investigations into the physical properties of Ethyl 2-cyano-2-(4-cyanophenyl)acetate derivatives have highlighted their fluorescence in solid states, showing emission maxima in specific ranges. This property is essential for applications in materials science, where fluorescence can be leveraged for sensing, imaging, or as optical materials (Chunikhin & Ershov, 2021).

Chemical Properties Analysis

The synthesis of novel copolymers incorporating ethyl 2-cyano-3-phenyl-2-propenoates reveals the compound's versatility in polymer science. These copolymers' thermal behavior and decomposition characteristics provide valuable information for developing materials with desired thermal properties and stability (Wojdyla et al., 2022).

Aplicaciones Científicas De Investigación

Synthesis of Hydroxamic Acids and Ureas

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement is a significant method for synthesizing hydroxamic acids from carboxylic acids. This process allows for the conversion of carboxylic acids to ureas without racemization, offering a milder, simpler, and environmentally friendly approach due to the recyclability of byproducts. This method emphasizes compatibility with common N-protecting and OH protecting groups, demonstrating its utility in organic synthesis (Thalluri et al., 2014).

Solubility and Dissolution Properties

The solubility of 2-Cyano-4′-methylbiphenyl (OTBN) in binary solvent mixtures has been studied to understand its dissolution thermodynamic properties. Measurements in ethanol combined with various solvents (ethyl acetate, acetonitrile, acetone) reveal how solubility changes with temperature, providing insights into the compound's behavior in different solvent environments. This research aids in the optimization of conditions for the compound's application in various chemical reactions and formulations (Zhou et al., 2017).

Stereoselective Formation of Glycosides

The [1-cyano-2-(2-iodophenyl)]ethylidene group has been used as an acetal-protecting group for carbohydrate thioglycoside donors, demonstrating strong beta-selectivity. This method also allows for the tin-mediated radical fragmentation to produce beta-rhamnopyranosides, indicating its potential for creating specific glycosidic linkages with high yield and selectivity. This innovative approach opens new avenues for the synthesis of complex carbohydrates and glycoconjugates (Crich & Bowers, 2006).

Novel Copolymers Synthesis

Research into novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates explores the synthesis and characterization of copolymers designed for specific applications. This includes the investigation of their thermal behavior and decomposition, contributing to the development of materials with tailored properties for industrial use (Wojdyla et al., 2022).

Safety And Hazards

Ethyl 2-cyano-2-(4-cyanophenyl)acetate is classified as a dangerous substance. It is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

ethyl 2-cyano-2-(4-cyanophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-12(15)11(8-14)10-5-3-9(7-13)4-6-10/h3-6,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVDVRMADXPBIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444028 |

Source

|

| Record name | Ethyl 2-cyano-2-(4-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-2-(4-cyanophenyl)acetate | |

CAS RN |

120885-48-5 |

Source

|

| Record name | Ethyl 2-cyano-2-(4-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,6R,10S,11S,13S,14R,15R)-1,6,14-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B45903.png)

![6-[3-Acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-2-carboxy-4,5-dihydroxy-tetrahydropyran-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B45909.png)

![Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate](/img/structure/B45912.png)